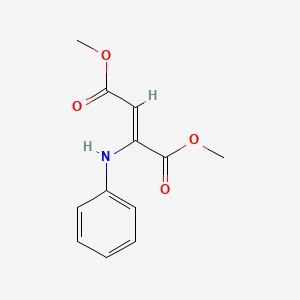
Dimethyl 2-(phenylamino)fumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-(phenylamino)fumarate is an organic compound with the molecular formula C12H13NO4 It is a derivative of fumaric acid and contains a phenylamino group attached to the fumarate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl 2-(phenylamino)fumarate can be synthesized through several methods. One common approach involves the reaction of dimethyl fumarate with aniline in the presence of a catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and can be carried out in various solvents, including methanol, ethanol, or dichloromethane. The reaction mechanism involves the nucleophilic attack of the aniline on the fumarate, leading to the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents used in the synthesis are selected to optimize the reaction conditions and minimize environmental impact. Advanced techniques such as microwave-assisted synthesis and solvent-free reactions are also explored to enhance efficiency and sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2-(phenylamino)fumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of substituted derivatives, depending on the nature of the substituent introduced .
Applications De Recherche Scientifique
Dimethyl 2-(phenylamino)fumarate has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is explored for its use in the production of polymers, coatings, and other materials with specific properties
Mécanisme D'action
The mechanism of action of dimethyl 2-(phenylamino)fumarate involves its interaction with various molecular targets and pathways. The phenylamino group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also modulate enzyme activity, receptor binding, and signal transduction pathways, leading to its observed effects in biological systems .
Comparaison Avec Des Composés Similaires
Dimethyl 2-(phenylamino)fumarate can be compared with other similar compounds, such as:
Dimethyl fumarate: Known for its use in treating multiple sclerosis and psoriasis, it shares a similar fumarate backbone but lacks the phenylamino group.
Dimethyl 2-(phenyl(tosylamino)methyl)fumarate: This compound has a tosylamino group instead of a phenylamino group, leading to different chemical and biological properties
Propriétés
Formule moléculaire |
C12H13NO4 |
|---|---|
Poids moléculaire |
235.24 g/mol |
Nom IUPAC |
dimethyl (Z)-2-anilinobut-2-enedioate |
InChI |
InChI=1S/C12H13NO4/c1-16-11(14)8-10(12(15)17-2)13-9-6-4-3-5-7-9/h3-8,13H,1-2H3/b10-8- |
Clé InChI |
LCHIHUQAZKSJRB-NTMALXAHSA-N |
SMILES isomérique |
COC(=O)/C=C(/C(=O)OC)\NC1=CC=CC=C1 |
SMILES canonique |
COC(=O)C=C(C(=O)OC)NC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



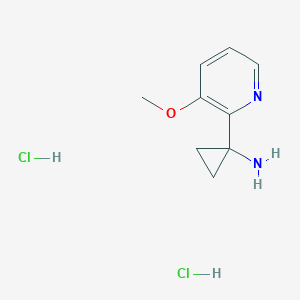
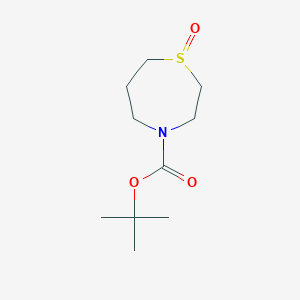

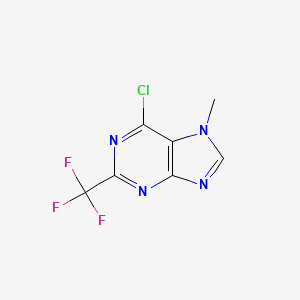

![7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11872952.png)



![N-(Prop-2-en-1-yl)-3-azaspiro[5.5]undecane-3-carboxamide](/img/structure/B11872971.png)
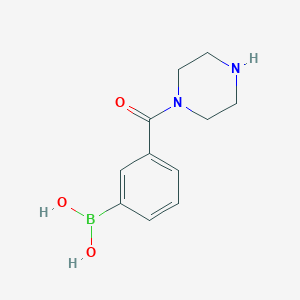

![2-Amino-1-(1-cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)propan-1-one](/img/structure/B11872990.png)
